![molecular formula C25H32O8 B1199261 alpha-Kosin CAS No. 568-50-3](/img/structure/B1199261.png)
alpha-Kosin
Overview
Description
Alpha-Kosin is a natural product with the CAS number 568-50-3 . It appears as a white crystalline solid . It is soluble in organic solvents such as ethanol and ether . Alpha-Kosin is typically extracted from plants, but it can also be obtained through chemical synthesis .
Molecular Structure Analysis
Alpha-Kosin has a molecular formula of C25H32O8 . It contains a total of 66 bonds, including 34 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ketones (aromatic), 4 aromatic hydroxyls, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
Alpha-Kosin has a molecular weight of 460.52 and a melting point of 192–193°C . It is soluble in organic solvents such as ethanol and ether .Scientific Research Applications
Evaluation of the Anti-Tumour Action and Acute Toxicity of Kosins from Hagenia Abyssinica (1992) : This study investigated the cytotoxic activity of kosins, including alpha-Kosin, in vitro and in vivo against murine adenocarcinomas of the colon. Significant reductions in colony formation were observed in vitro in MAC 15A tumor after exposure to all kosins. Additionally, kosotoxin and protokosin showed cytotoxic effects against MAC tumor cells in vivo. This suggests that alpha-Kosin and related compounds may have potential as anti-tumor agents (Woldemariam et al., 1992).
The Potential of Leucosidea Sericea Against Propionibacterium Acnes (2014) : This research explored the effectiveness of Leucosidea sericea in treating acne vulgaris, which identified alpha-Kosin as one of the compounds isolated from the plant. Alpha-Kosin exhibited significant minimum inhibitory concentration against acne-inducing bacteria, Propionibacterium acnes, and caused the efflux of intracellular content of the bacterial cells. These findings suggest that alpha-Kosin could be a valuable component in acne treatment formulations (Sharma et al., 2014).
properties
IUPAC Name |
1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-10(2)18(26)16-22(30)14(20(28)12(5)24(16)32-7)9-15-21(29)13(6)25(33-8)17(23(15)31)19(27)11(3)4/h10-11,28-31H,9H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKGKOASFCAMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205348 | |
Record name | alpha-Kosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Kosin | |
CAS RN |
568-50-3 | |
Record name | α-Kosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Kosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Kosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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